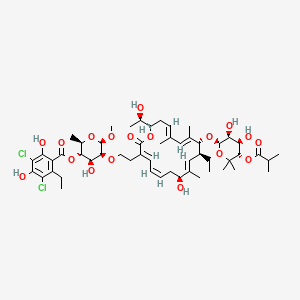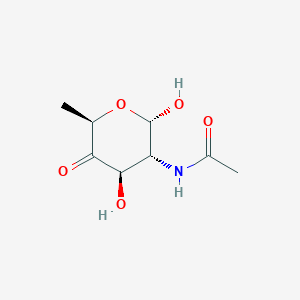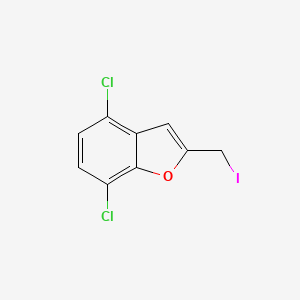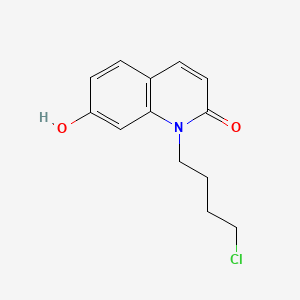
6-(2,4-Dimethylphenoxy)pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-Dimethylphenoxy)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a 2,4-dimethylphenoxy group at the 6-position and an amine group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethylphenoxy)pyridazin-3-amine typically involves the reaction of 2,4-dimethylphenol with a suitable pyridazine precursor. One common method is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.
Industrial Production Methods
Industrial production methods for pyridazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free and neutral reaction conditions is preferred to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,4-Dimethylphenoxy)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(2,4-Dimethylphenoxy)pyridazin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Investigated for its potential use in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides.
Mécanisme D'action
The mechanism of action of 6-(2,4-Dimethylphenoxy)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: The parent compound of 6-(2,4-Dimethylphenoxy)pyridazin-3-amine, known for its diverse biological activities.
Pyridazinone: A derivative of pyridazine with a keto functionality, also known for its broad spectrum of pharmacological activities.
Pyrimidine: Another diazine isomer with nitrogen atoms at positions 1 and 3, widely studied for its medicinal properties.
Uniqueness
This compound is unique due to the presence of the 2,4-dimethylphenoxy group, which can enhance its biological activity and selectivity. This substitution pattern can lead to improved pharmacokinetic properties and reduced side effects compared to other pyridazine derivatives .
Propriétés
Formule moléculaire |
C12H13N3O |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
6-(2,4-dimethylphenoxy)pyridazin-3-amine |
InChI |
InChI=1S/C12H13N3O/c1-8-3-4-10(9(2)7-8)16-12-6-5-11(13)14-15-12/h3-7H,1-2H3,(H2,13,14) |
Clé InChI |
SYZAQRRWBJHNHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC2=NN=C(C=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-9-[(1R,4S)-4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one](/img/structure/B13860493.png)

![tert-Butyl 4-(6-ethylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13860502.png)
![5-bromo-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13860507.png)
![(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13860512.png)



![6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide](/img/structure/B13860537.png)


![4-[(1R)-1-aminoethyl]-N-(2,3,5,6-tetradeuteriopyridin-4-yl)cyclohexane-1-carboxamide;hydrate](/img/structure/B13860554.png)

![Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13860567.png)
